molecular formula C11H9N3O B3049477 Phenol, 4-[2-(4-pyridinyl)diazenyl]- CAS No. 20815-66-1

Phenol, 4-[2-(4-pyridinyl)diazenyl]-

Cat. No.: B3049477
CAS No.: 20815-66-1
M. Wt: 199.21
InChI Key: BCBHUOGPSRNKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-[2-(4-pyridinyl)diazenyl]- is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21. The purity is usually 95%.
BenchChem offers high-quality Phenol, 4-[2-(4-pyridinyl)diazenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-[2-(4-pyridinyl)diazenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactivity and Synthesis

4-[2-(Arylmethylidene)hydrazinylidene]cyclohexa-2,5-dienones, structurally related to the compound , react with aromatic amines through a 1,8-addition pattern, forming N-aryl-N′-(4-oxocyclohexa-2,5-dien-1-ylidene)arenecarbohydrazonamides. This reaction pathway is influenced by the electron-donating capacity of the substituent in the aromatic amine and the electron-withdrawing capacity of the benzylidene fragment of the quinone imine. A possible reaction mechanism has been proposed, highlighting the compound's utility in synthetic organic chemistry (Murashevich, Burmistrov, & Toropin, 2013).

Crystallographic Studies

The molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, closely related to the chemical compound of interest, have been studied to understand their conformation and intermolecular interactions within crystal structures. These studies reveal the significance of C–H⋯N, C–H⋯π, and π⋯π interactions in the crystal packing of these compounds, providing insight into their solid-state behavior and potential applications in materials science (Lai, Mohr, & Tiekink, 2006).

Bioinorganic Chemistry

In bioinorganic chemistry, pyridine thiazole derivatives, including those structurally similar to the compound , have been synthesized and their zinc(II) complexes prepared. These complexes were characterized by X-ray diffraction and elemental analysis, and their antimicrobial and antitumor activities were evaluated. The studies indicate that the metal complexes exhibit greater biological activity than the free ligands, suggesting their potential for development as bioactive materials (Xun-Zhong et al., 2020).

Properties

IUPAC Name

4-(pyridin-4-yldiazenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-11-3-1-9(2-4-11)13-14-10-5-7-12-8-6-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBHUOGPSRNKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517643, DTXSID00902378
Record name 4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20815-66-1
Record name 4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Phenol, 4-[2-(4-pyridinyl)diazenyl]-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Phenol, 4-[2-(4-pyridinyl)diazenyl]-
Reactant of Route 3
Reactant of Route 3
Phenol, 4-[2-(4-pyridinyl)diazenyl]-
Reactant of Route 4
Reactant of Route 4
Phenol, 4-[2-(4-pyridinyl)diazenyl]-
Reactant of Route 5
Reactant of Route 5
Phenol, 4-[2-(4-pyridinyl)diazenyl]-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Phenol, 4-[2-(4-pyridinyl)diazenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.